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6-Iodo-2-methylquinoline-4-carboxylic acid Documentation Hub

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  • Product: 6-Iodo-2-methylquinoline-4-carboxylic acid
  • CAS: 433244-12-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-Iodo-2-methylquinoline-4-carboxylic Acid

Technical Guide for Research & Development Executive Summary 6-Iodo-2-methylquinoline-4-carboxylic acid (CAS: 433244-12-3) is a critical halogenated quinoline scaffold used primarily as an intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

6-Iodo-2-methylquinoline-4-carboxylic acid (CAS: 433244-12-3) is a critical halogenated quinoline scaffold used primarily as an intermediate in the synthesis of bioactive compounds, including antimicrobial agents, kinase inhibitors, and fluorescent imaging probes. Its structural rigidity and the presence of a reactive iodine handle at the C6 position make it an ideal candidate for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide details a robust synthetic protocol based on the Pfitzinger reaction , optimized for reproducibility and scalability. It includes full characterization data, troubleshooting mechanisms, and safety protocols.

Retrosynthetic Analysis & Strategy

The most efficient route to 6-iodo-2-methylquinoline-4-carboxylic acid is the Pfitzinger condensation . This method utilizes the reaction between 5-iodoisatin and acetone in a strong alkaline medium.

Strategic Advantages:
  • Atom Economy: High conversion efficiency with water as the primary byproduct.

  • Purification: The product precipitates upon acidification, minimizing the need for chromatography.

  • Scalability: The reaction can be easily scaled from milligrams to grams.

Reaction Scheme

The mechanism involves the base-catalyzed ring opening of 5-iodoisatin to form the isatinate salt, followed by condensation with the enolate of acetone and subsequent cyclization.

PfitzingerMechanism cluster_reactants Reactants cluster_intermediate Intermediates Isatin 5-Iodoisatin (C8H4INO2) Isatinate Isatinate Salt (Ring Opening) Isatin->Isatinate KOH, Heat Acetone Acetone (Solvent/Reagent) Aldol Aldol Condensation (C-C Bond Formation) Acetone->Aldol Base 33% KOH (aq) Base->Isatinate Isatinate->Aldol + Acetone Product 6-Iodo-2-methylquinoline- 4-carboxylic acid Aldol->Product Cyclization & -2 H2O Then Acidification (HCl)

Figure 1: Mechanistic pathway of the Pfitzinger reaction for the synthesis of the target quinoline scaffold.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Precursor: 5-Iodoisatin (97%+ purity)

  • Reagent: Acetone (Reagent grade)

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Solvent: Ethanol (optional co-solvent), Water

  • Acid: Glacial Acetic Acid or 2M HCl

Step-by-Step Synthesis

Target Scale: 5.0 mmol (approx. 1.37 g of 5-iodoisatin)

  • Preparation of Isatinate:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodoisatin (1.37 g, 5.0 mmol) in 33% aqueous KOH (10 mL) .

    • Observation: The suspension will turn deep red/orange as the isatin ring opens to form the potassium isatinate salt.

    • Heat gently to 40-50°C if necessary to ensure complete dissolution.

  • Condensation:

    • Add Acetone (5.0 mL, excess) to the reaction mixture.

    • Attach a reflux condenser.

    • Heat the mixture to reflux (approx. 60-70°C) for 12–16 hours .

    • Note: The solution color may darken to brown/dark red.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a beaker. If the volume is low, dilute with 10 mL of distilled water.

    • Acidification: Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with stirring until the pH reaches 4–5.

    • Critical Step: A heavy precipitate (the free acid) will form. Allow the suspension to stand in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash the filter cake copiously with cold water (3 x 20 mL) to remove excess salts and unreacted acetone.

    • Recrystallization: Recrystallize the crude solid from Glacial Acetic Acid or a DMF/Ethanol mixture to obtain the pure product.

    • Dry the solid in a vacuum oven at 60°C for 6 hours.

Workflow Start Start: 5-Iodoisatin + 33% KOH Reflux Add Acetone & Reflux (12-16 hrs @ 70°C) Start->Reflux Cool Cool to RT & Dilute Reflux->Cool Acidify Acidify to pH 4-5 (Precipitation) Cool->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Cold Water Filter->Wash Recryst Recrystallize (Glacial AcOH) Wash->Recryst Dry Vacuum Dry & Characterize Recryst->Dry

Figure 2: Operational workflow for the isolation and purification of 6-iodo-2-methylquinoline-4-carboxylic acid.

Characterization Data

The following data validates the identity and purity of the synthesized compound.

PropertyValue / Description
Appearance Brown to tan powder (crude); Yellowish needles (recrystallized)
Molecular Formula C

H

INO

Molecular Weight 313.09 g/mol
Melting Point 289–290 °C (dec.) [1, 2]
Yield 37% – 65% (Dependent on purification method)
Solubility Soluble in DMSO, DMF, hot Acetic Acid; Insoluble in Water
Spectroscopic Analysis[2][3][5][6][7][8]

1. Infrared Spectroscopy (FT-IR, ATR):

  • 3656 – 2800 cm

    
    :  O-H stretch (carboxylic acid, broad).
    
  • 1714 cm

    
    :  C=O stretch (carboxylic acid carbonyl).
    
  • 1603, 1579 cm

    
    :  C=C / C=N stretching (quinoline aromatic ring).
    
  • 1152, 1113 cm

    
    :  C-O stretch.
    
  • 604, 519 cm

    
    :  C-I stretch / ring deformation.
    

2.


H NMR (600 MHz, DMSO-d

):
  • 
     13.5–14.0 (br s, 1H):  COOH (Exchangeable).
    
  • 
     8.9–9.0 (d, J~2 Hz, 1H):  H-5 (Deshielded by Iodo and COOH, meta-coupling).
    
  • 
     8.0–8.1 (dd, J~9, 2 Hz, 1H):  H-7 (Ortho to H-8, meta to H-5).
    
  • 
     7.8–7.9 (d, J~9 Hz, 1H):  H-8.
    
  • 
     7.6–7.7 (s, 1H):  H-3 (Characteristic singlet of the pyridine ring).
    
  • 
     2.6–2.7 (s, 3H):  CH
    
    
    
    at C-2 position.

Note: Chemical shifts may vary slightly (


 0.1 ppm) depending on concentration and temperature.

3. Mass Spectrometry (ESI-MS):

  • [M+H]

    
    :  Calculated: 313.96; Found: ~314.0.
    
  • [M-H]

    
    :  Calculated: 311.95; Found: ~312.0.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete condensation or loss during filtration.Increase reflux time to 24h. Ensure pH is strictly adjusted to 4–5; going too low (pH < 2) may protonate the quinoline nitrogen, forming a soluble salt.
Sticky Precipitate Impurities or trapped acetone.Triturate the solid with cold diethyl ether or ethanol before recrystallization.
Product Purity Co-precipitation of inorganic salts.Ensure thorough washing with water. Recrystallize from glacial acetic acid for analytical purity.

Optimization Tip: For difficult substrates, the addition of ethanol (20% v/v) to the reaction mixture can improve the solubility of the intermediate isatinate, potentially increasing the yield.

Applications in Drug Discovery

This scaffold is a versatile building block:

  • Cross-Coupling: The C6-Iodo position is highly reactive for Suzuki, Heck, and Sonogashira couplings, allowing the introduction of aryl, vinyl, or alkynyl groups.

  • Amide Coupling: The C4-Carboxylic acid can be converted to amides using standard coupling agents (EDC/HOBt, HATU) to generate libraries of potential kinase inhibitors.

  • Imaging: Quinoline-4-carboxylic acids are precursors to fluorescent dyes and probes used in live-cell imaging [3].

References

  • Sigma-Aldrich. 6-Iodo-2-methylquinoline-4-carboxylic acid Product Detail.Link

  • Yakan, H., et al. (2024).[1] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences. Link

  • Jun, J.V., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 140, 9486–9493. Link

  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction.[2] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

Sources

Exploratory

1H NMR and 13C NMR analysis of 6-Iodo-2-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Iodo-2-methylquinoline-4-carboxylic acid Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Iodo-2-methylquinoline-4-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, a precise understanding of a molecule's structure is fundamental to deciphering its structure-activity relationship (SAR). This guide provides an in-depth technical analysis of 6-Iodo-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative, using ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of spectral prediction, detail field-proven experimental protocols, and offer a comprehensive interpretation of the resulting spectral data. This document is designed to serve as a practical reference for scientists engaged in the characterization of complex heterocyclic compounds.

Introduction: The Quinoline Scaffold and the Imperative for Structural Verification

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][2] The biological activity of these compounds is exquisitely sensitive to their substitution patterns. Consequently, unambiguous structural verification is not merely a procedural step but a critical prerequisite for meaningful biological evaluation.

6-Iodo-2-methylquinoline-4-carboxylic acid incorporates three key substituents onto the quinoline core: a methyl group at the 2-position, a carboxylic acid at the 4-position, and an iodine atom at the 6-position. Each of these groups imparts distinct electronic and steric effects that modulate the magnetic environment of every proton and carbon atom in the molecule. NMR spectroscopy allows us to precisely map these effects and confirm the compound's identity and purity.

Below is the annotated structure of the target molecule, which will be referenced throughout this guide.

Caption: Standard workflow for NMR analysis of small organic molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 6-Iodo-2-methylquinoline-4-carboxylic acid. The higher end of this range is preferable for the ¹³C NMR experiment to ensure a good signal-to-noise ratio in a reasonable time.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and its residual proton signal (δ ~2.50 ppm) does not typically overlap with aromatic signals. Crucially, it allows for the observation of the exchangeable COOH proton.

    • Add a small drop of tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.

  • Instrumental Setup (Exemplified on a 400 MHz Spectrometer):

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Insert the sample into the spectrometer's magnet.

    • Locking: Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. This compensates for any magnetic field drift during the experiment.

    • Shimming: Optimize the magnetic field homogeneity by shimming. This process narrows the peak widths, improving spectral resolution and the accuracy of coupling constant measurements.

  • ¹H NMR Spectrum Acquisition:

    • Frequency: 400 MHz.

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.

    • Number of Scans: Acquire 16 to 32 scans.

    • Relaxation Delay: Use a relaxation delay of 2 seconds between scans.

    • Acquisition Time: ~2-3 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Frequency: 100 MHz (on a 400 MHz instrument).

    • Mode: Acquire with proton noise decoupling to collapse all C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a spectral width of approximately 220-240 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required. Typically, 1024 scans or more are needed for a sample of this concentration.

    • Relaxation Delay: A 2-second relaxation delay is standard.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.

    • Integrate the ¹H signals to determine proton ratios.

    • Assign all peaks according to the predicted values and measure the coupling constants from the ¹H spectrum.

Conclusion

The comprehensive analysis of 6-Iodo-2-methylquinoline-4-carboxylic acid by ¹H and ¹³C NMR spectroscopy provides an unambiguous confirmation of its chemical structure. The predicted chemical shifts, multiplicities, and the unique upfield shift of the C6 carbon due to the heavy-atom effect of iodine serve as key diagnostic markers. The detailed experimental protocol provided herein offers a reliable, self-validating method for obtaining high-quality spectral data. For researchers in drug discovery and development, mastering these analytical techniques is essential for validating synthetic products, ensuring sample purity, and ultimately, building robust structure-activity relationships.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]

  • Elsevier. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • Sciforum. (2013, November). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the H NMR spect. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Journal of Lipid Research. (1982, July). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • YouTube. (2019, January 11). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • NMR Service. (n.d.). (127I) Iodine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Retrieved from [Link]

  • MDPI. (n.d.). N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • PMC. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Retrieved from [Link]

Sources

Foundational

In silico modeling of 6-Iodo-2-methylquinoline-4-carboxylic acid interactions

From Quantum Mechanics to Receptor Binding: A Technical Guide Executive Summary This guide details the in silico modeling protocols for 6-Iodo-2-methylquinoline-4-carboxylic acid (6-I-2-Me-Q4C) . This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to Receptor Binding: A Technical Guide

Executive Summary

This guide details the in silico modeling protocols for 6-Iodo-2-methylquinoline-4-carboxylic acid (6-I-2-Me-Q4C) . This molecule represents a privileged scaffold in medicinal chemistry, sharing structural homology with Kynurenic acid (an endogenous GPR35 ligand) and various antibacterial DNA gyrase inhibitors.

The presence of the Iodine atom at position 6 introduces a critical modeling challenge: Halogen Bonding (XB) . Standard molecular mechanics force fields often treat halogens as dense, negatively charged spheres, failing to capture the anisotropic charge distribution known as the "sigma-hole" (


-hole). This guide prioritizes the "Explicit Sigma-Hole" (ESH) methodology to ensure predictive accuracy.
Phase 1: Quantum Mechanical (QM) Characterization

Objective: To quantify the electrostatic potential (ESP) surface and derive partial charges that account for the iodine


-hole.
1.1 The Sigma-Hole Phenomenon

In 6-I-2-Me-Q4C, the electron-withdrawing nature of the quinoline ring pulls electron density away from the Iodine atom along the C-I bond axis. This creates a region of positive electrostatic potential (the


-hole) on the distal tip of the Iodine, allowing it to act as a Lewis acid (electrophile) interacting with backbone carbonyls or aromatic systems.
1.2 QM Protocol

Software Recommendation: Gaussian 16, ORCA, or Jaguar.

  • Geometry Optimization:

    • Level of Theory: DFT B3LYP-D3(BJ) or

      
      B97X-D. The dispersion correction (-D3) is non-negotiable for large aromatic systems.
      
    • Basis Set:

      • C, H, N, O: 6-311++G(d,p)

      • Iodine: DgLZVP or aug-cc-pVTZ-PP (Pseudopotential is required to account for relativistic effects of Iodine).

  • ESP Calculation:

    • Generate the Electrostatic Potential mapped onto the 0.001 a.u.[1][2][3] electron density isosurface.[1][4]

    • Critical Check: Visually verify the "blue cap" (positive potential) at the tip of the Iodine atom. If the tip is red (negative), the basis set or functional is insufficient.

Data Output Table: QM Parameters

ParameterValue (Target Range)Significance

(Iodine)
+15 to +25 kcal/molStrength of the

-hole; predicts XB strength.
Dipole Moment 3.5 - 5.0 DebyeInfluences solubility and orientation.
HOMO-LUMO Gap ~4.0 - 5.0 eVIndicator of chemical reactivity/stability.
C-I Bond Length 2.08 - 2.10 ÅEquilibrium geometry for force field validation.
Phase 2: Force Field Parameterization (The ESH Strategy)

Objective: To modify standard force fields (CHARMM/AMBER/OPLS) to recognize the directional interaction of the Iodine atom.

Standard force fields assign a negative partial charge to Iodine. To model the


-hole, we introduce a massless, cationic dummy atom (

) attached to the Iodine.
2.1 The Explicit Sigma-Hole (ESH) Protocol
  • Topology Modification:

    • Add a dummy atom (

      
      ) bonded to Iodine (I) at a distance of 
      
      
      
      Å (typically scaled to the van der Waals radius).
    • Define the angle

      
       as 
      
      
      
      with a stiff force constant to maintain linearity.
  • Charge Redistribution:

    • Assign a positive charge (

      
      ) to the dummy atom.
      
    • Assign a compensating negative charge to the Iodine (

      
      ) such that the total group charge remains neutral.
      
    • Example: If

      
      , set 
      
      
      
      and
      
      
      .
  • Validation:

    • Perform a "water probe" interaction energy scan. The interaction energy of a water oxygen approaching the Iodine tip (

      
      ) must match the QM-calculated interaction energy.
      

ESH_Protocol QM QM ESP Calculation (DFT/B3LYP-D3) Fit RESP Charge Fitting QM->Fit Standard Standard FF (Iodine = Negative Sphere) Fit->Standard Traditional ESH_Mod ESH Modification Add Dummy Atom (Du+) Fit->ESH_Mod High Accuracy Validation Water Probe Scan (Match QM Energy) Standard->Validation Fails XB check ESH_Mod->Validation Final_FF Production Topology (Amber/CHARMM compatible) Validation->Final_FF If Error < 0.5 kcal/mol

Figure 1: The Explicit Sigma-Hole (ESH) parameterization workflow ensures the Iodine atom correctly acts as a Lewis acid.

Phase 3: Molecular Docking (Target: GPR35)

Context: GPR35 is the most biologically relevant target for quinoline-4-carboxylic acids. The carboxylic acid forms a salt bridge with Arg164 (human GPR35), while the quinoline core undergoes


-stacking. The 6-Iodo group probes the hydrophobic sub-pocket (likely interacting with Phe  or Leu  residues).
3.1 Target Preparation
  • Source: AlphaFold Model (AF-Q9HC97) or homology model based on GPR55 (PDB: 6TY4).

  • Refinement:

    • PrepWizard: Add hydrogens, optimize H-bond networks (PropKa pH 7.4).

    • Minimization: Restrained minimization (OPLS4 force field) to relax steric clashes while maintaining backbone integrity.

3.2 Docking Protocol (Glide XP / Gold)

Crucial Step: You must enable specific scoring functions that reward Halogen Bonding.

  • Glide (Schrödinger): Use XP (Extra Precision) mode. Ensure "Halogen bonding" is checked in the scoring settings.[5]

  • Gold (CCDC): Use the PLP scoring function with specific metal/halogen parameters enabled.

Interaction Checklist:

  • Salt Bridge: Carboxylate (

    
    ) 
    
    
    
    Arg164/Arg236.
  • 
    -
    
    
    
    Stacking:
    Quinoline rings
    
    
    Tyr/Phe residues in the orthosteric site.
  • Halogen Bond: Iodine

    
     Backbone Carbonyl (Distance 
    
    
    
    Å, Angle
    
    
    ).
Phase 4: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the Halogen Bond and the ligand residence time.

4.1 System Setup
  • Solvent: TIP3P or OPC water box (10 Å buffer).

  • Ions: Neutralize with

    
     and add 0.15M NaCl.
    
  • Membrane: POPC lipid bilayer (since GPR35 is a GPCR). Embed the protein-ligand complex.

4.2 Simulation Protocol
  • Minimization: 5000 steps steepest descent.

  • Equilibration (NVT): 1 ns, heating to 310 K, restraining ligand/protein heavy atoms.

  • Equilibration (NPT): 1 ns, pressure coupling (1 bar, Berendsen barostat).

  • Production Run: 100 ns - 500 ns.

    • Time step: 2 fs.

    • Constraint: SHAKE algorithm on H-bonds.

4.3 Analysis Metrics
  • RMSD: Ligand stability relative to the binding pocket.

  • XB Geometry: Plot the Distance (

    
    ) vs. Angle (
    
    
    
    ) over time. A stable halogen bond will show a dense population at
    
    
    Å and
    
    
    .

MD_Workflow Input Docked Complex (GPR35 + 6-I-2-Me-Q4C) Membrane Membrane Embedding (POPC Bilayer) Input->Membrane Solvate Solvation & Ionization (TIP3P + 0.15M NaCl) Membrane->Solvate Equil Equilibration (NVT -> NPT, 2ns) Solvate->Equil Prod Production MD (100ns, NPT, 310K) Equil->Prod Analysis Trajectory Analysis (RMSD, XB-Geometry, MM-GBSA) Prod->Analysis

Figure 2: Molecular Dynamics workflow incorporating membrane embedding for the GPR35 target.

References
  • Politzer, P., et al. (2013). "Halogen bonding and other

    
    -hole interactions: a perspective." Journal of Molecular Modeling. Link
    
  • Wang, J., et al. (2006).[6] "Identification of Kynurenic Acid as a Ligand for GPR35." Journal of Biological Chemistry. Link

  • Ibrahim, M. A. A. (2011). "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

  • Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. Link

Sources

Protocols & Analytical Methods

Method

A Streamlined One-Pot Synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid via the Doebner Reaction

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a comprehensive, detailed protocol for the one-pot synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, detailed protocol for the one-pot synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Quinolines substituted with iodine at the 6-position are valuable scaffolds for developing novel therapeutic agents due to their diverse biological activities.[1][2][3] Traditional multi-step syntheses of such derivatives often suffer from drawbacks like low yields, harsh reaction conditions, and tedious purification processes. This guide details an efficient, three-component Doebner reaction that combines 4-iodoaniline and pyruvic acid in a single procedural step, utilizing trifluoroacetic acid as a catalyst.[1] We provide in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and expert troubleshooting advice to ensure reliable and reproducible execution.

Chemical Significance and Applications

The quinoline-4-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The introduction of a halogen, such as iodine, at the 6-position can significantly enhance the biological activity of the molecule.[3] This is often attributed to increased lipophilicity, which can improve membrane permeability, and the iodine atom's ability to form halogen bonds, influencing protein-ligand interactions.

6-Iodo-2-methylquinoline-4-carboxylic acid serves as a crucial building block for:

  • Novel Antimicrobial Agents: The quinoline scaffold is central to many antibacterial drugs, and novel derivatives are continuously explored to combat drug-resistant strains.[1]

  • Anticancer Drug Development: These compounds can be modified to target various cellular mechanisms involved in cancer progression, such as enzyme inhibition or disruption of cell signaling pathways.[2]

  • Fragment-Based Drug Discovery: The iodo-group provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

This one-pot protocol offers a significant advantage by simplifying access to this valuable intermediate, thereby accelerating discovery timelines for researchers in pharmaceutical development.[4][5]

Reaction Overview and Mechanism

The synthesis is achieved through a Doebner reaction , a classic multicomponent reaction for generating quinoline-4-carboxylic acids.[6][7] In this specific application, 4-iodoaniline reacts with two equivalents of pyruvic acid in a one-pot process catalyzed by an acid.

Overall Reaction Scheme:

Reaction Mechanism

The Doebner reaction proceeds through a series of well-understood steps. The causality behind this one-pot success lies in the sequential nature of these transformations, where the product of one step becomes the substrate for the next without the need for isolation.

  • Enamine Formation & Michael Addition: Pyruvic acid first tautomerizes to its enol form. The aniline nitrogen then attacks one molecule of pyruvic acid to form an imine, which tautomerizes to an enamine. This enamine then acts as a nucleophile in a Michael-type conjugate addition to a second molecule of pyruvic acid.[8]

  • Intramolecular Cyclization: The amino group of the aniline moiety performs an intramolecular nucleophilic attack on the ketone carbonyl, initiating the ring-closing step.

  • Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a dihydroquinoline ring system. A subsequent decarboxylation event occurs.

  • Aromatization: The final step involves oxidation (aromatization) of the dihydroquinoline ring to yield the stable quinoline aromatic system. In the Doebner reaction, intermediates in the reaction mixture can act as the oxidizing agent.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Caption: The Doebner reaction mechanism for forming the target quinoline.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure for the synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid.[1]

Workflow Visualization

G start Start reagents Combine Reactants: - 4-Iodoaniline - Pyruvic Acid - Ethanol (Solvent) start->reagents catalyst Add TFA Catalyst reagents->catalyst reflux Reflux Reaction Mixture (e.g., 12 hours) catalyst->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitate Product (e.g., add water or cool) cool->precipitate filter Filter Crude Solid precipitate->filter wash Wash with Water & Cold Ethanol filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Acetic Acid dry->recrystallize characterize Characterize Final Product (MP, NMR, IR) recrystallize->characterize end End characterize->end

Caption: Experimental workflow from reaction setup to final product analysis.

Materials and Equipment

Reagents & SolventsEquipment
4-Iodoaniline (98%)Round-bottom flask (e.g., 100 mL)
Pyruvic acid (98%)Reflux condenser
Trifluoroacetic acid (TFA)Magnetic stirrer and stir bar
Ethanol (Absolute)Heating mantle or oil bath
Acetic Acid (Glacial)Buchner funnel and filter flask
Distilled WaterBeakers, graduated cylinders
Melting point apparatus
Standard laboratory glassware

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (e.g., 10 mmol, 2.19 g) in absolute ethanol (30 mL).

  • Addition of Reactants: To the stirring solution, add pyruvic acid (20 mmol, 1.4 mL, 1.76 g). Note: The reaction uses two equivalents of pyruvic acid.

  • Catalyst Addition: Carefully add trifluoroacetic acid (TFA) as the catalyst (e.g., 1 mL). CAUTION: TFA is highly corrosive; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If not, slowly add cold water to the flask to induce precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the crude product, either air-dried or in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Purification: Recrystallize the crude solid from glacial acetic acid to obtain the purified 6-Iodo-2-methylquinoline-4-carboxylic acid as a brown powder.[1]

Data and Characterization

A successfully synthesized product should be validated against known analytical data. The following table summarizes expected outcomes based on literature values.[1]

ParameterExpected Result
Appearance Brown powder
Yield ~37% (Note: Yields can vary based on scale and purification efficiency)
Melting Point 289–290 °C
IR Spectroscopy Key peaks (cm⁻¹): ~3600-2900 (O-H stretch of carboxylic acid), ~1714 (C=O stretch), ~1603, 1579 (C=C and C=N aromatic stretches)
¹H NMR Expected chemical shifts (in DMSO-d₆): Signals corresponding to the quinoline ring protons and the methyl group protons. The literature reports specific shifts that can be used for direct comparison.[1]

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete reaction; insufficient reflux time; catalyst degradation.Ensure the reaction is refluxed for the full duration. Confirm the quality of the TFA catalyst. Use TLC to monitor the consumption of the limiting reagent (4-iodoaniline).
Product Fails to Precipitate Product is too soluble in the ethanol/water mixture.Reduce the reaction mixture volume under reduced pressure before adding water. Try cooling the solution in an ice bath for an extended period.
Impure Product After Filtration Co-precipitation of starting materials or byproducts.Ensure thorough washing with cold solvents. The recrystallization step is critical; perform it carefully, allowing for slow crystal growth for maximum purity.
Dark, Oily Product Formation of polymeric tars, a common side-reaction in acid-catalyzed reactions.Ensure the reaction temperature does not significantly exceed the reflux temperature. Using a slightly less concentrated solution may help minimize polymerization.

Expert Insight: The choice of acid catalyst is crucial. While this protocol uses TFA, other Brønsted or Lewis acids like p-toluenesulfonic acid (p-TSA) or BF₃·THF have been used in similar Doebner reactions.[7][9] However, TFA is effective and easily removable. The purity of the starting aniline is paramount; impurities can lead to significant side product formation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood, especially when handling TFA, pyruvic acid, and acetic acid.

  • Thermal Hazards: Use caution when working with the heating mantle and hot glassware.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Conclusion

This application note presents a reliable and efficient one-pot, three-component protocol for the synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid. By leveraging the Doebner reaction, this method avoids the need for intermediate isolation, reducing reaction time and waste.[4][5][9] The detailed methodology and supporting data provide researchers and drug development professionals with a practical and reproducible guide to access a key building block for the discovery of novel therapeutics.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Komatsu, H., et al. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ACS Publications. (2021). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Thieme. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]

  • Cîrțînă, D. M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of an efficient, one‐pot, multicomponent protocol for synthesis of 8‐hydroxy‐4‐phenyl‐1,2‐dihydroquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot multicomponent synthesis of quinoline-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • RSC Publishing. (n.d.). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022). N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

Sources

Application

Precision Engineering of Quinoline Scaffolds: The 6-Iodo-2-methylquinoline-4-carboxylic Acid Platform

Executive Summary: The "Molecular Lego" of Quinolines In the landscape of modern drug discovery, 6-Iodo-2-methylquinoline-4-carboxylic acid represents a high-value "bifunctional scaffold." Unlike simple quinolines, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Molecular Lego" of Quinolines

In the landscape of modern drug discovery, 6-Iodo-2-methylquinoline-4-carboxylic acid represents a high-value "bifunctional scaffold." Unlike simple quinolines, this molecule offers two distinct, orthogonal vectors for chemical modification:

  • The C6-Iodine Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid expansion of aromatic space.

  • The C4-Carboxylic Acid: A versatile anchor for solubility modulation, prodrug design, or conversion into bioisosteres (amides, oxadiazoles).

This guide details the strategic application of this scaffold, providing validated protocols for its synthesis and downstream functionalization in the development of antitubercular and anticancer agents.

Part 1: Strategic Utility & Scaffold Logic

The "Privileged" Substitution Pattern

The biological activity of quinolines is strictly governed by substitution patterns. The 2-methyl-4-carboxy-6-iodo motif is not accidental; it is designed for Divergent Oriented Synthesis (DOS) .

PositionFunctional GroupStrategic Purpose
C6 Iodine (-I)Extension Vector: The iodine atom is the "softest" halogen, offering the fastest oxidative addition rates in Pd-catalyzed cycles. This allows for the introduction of biaryl systems critical for binding affinity in kinase and gyrase pockets.
C4 Carboxylic Acid (-COOH)Solubility & Binding: Provides a hydrogen bond donor/acceptor motif. It is often derivatized into amides to improve permeability or mimic the phosphate backbone in nucleotide-binding enzymes (e.g., DHODH).
C2 Methyl (-CH₃)Metabolic Shield: The C2 position is prone to oxidative metabolism (oxidation to quinolone). The methyl group blocks this site sterically and electronically, enhancing half-life (

).
Application Areas
  • Infectious Diseases (Tuberculosis): Derivatives of 6-iodoquinolines have shown potent activity against Mycobacterium tuberculosis (Mtb) by targeting DNA gyrase. The C6-aryl extension often mimics the interaction of fluoroquinolones but with a distinct resistance profile.

  • Oncology: Quinoline-4-carboxylic acids are established inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[1] Blocking DHODH starves rapidly dividing cancer cells of nucleotide precursors.[1]

Part 2: Synthesis Protocol (Upstream)

The most robust route to this scaffold is the Modified Pfitzinger Reaction . This condensation between an isatin and a ketone is preferred over the Conrad-Limpach synthesis due to higher atom economy and easier purification.

Protocol A: Synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid

Reaction Principle: Condensation of 5-iodoisatin with acetone in alkaline media, followed by ring expansion and acidification.

Reagents:

  • 5-Iodoisatin (1.0 equiv)

  • Acetone (Excess, acts as reagent and co-solvent)

  • Potassium Hydroxide (KOH) (33% aq. solution)

  • Ethanol (Solvent)[2][3][4]

  • Acetic Acid (for precipitation)[4][5]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5-iodoisatin (10 mmol) in Ethanol (20 mL).

  • Base Addition: Add 33% aqueous KOH (15 mL) dropwise. The solution will turn deep violet/red (isatinate formation).

  • Ketone Addition: Add Acetone (10 mL) slowly.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (loss of isatin spot).

  • Work-up:

    • Evaporate the ethanol under reduced pressure.

    • Dilute the residue with water (50 mL).

    • Wash the aqueous phase with diethyl ether (2 x 20 mL) to remove unreacted ketone or neutral byproducts.

  • Precipitation (Critical Step): Cool the aqueous layer in an ice bath. Acidify dropwise with Glacial Acetic Acid to pH 4–5.

  • Isolation: A voluminous precipitate (brown/tan solid) will form. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Acetic Acid.

    • Target Yield: 60–75%

    • Melting Point: ~289–290 °C (Decomposes).

Part 3: Functionalization Protocols (Downstream)

Once the core scaffold is secured, the "Divergent" phase begins. The following protocols demonstrate how to selectively activate the C6-Iodine and C4-Acid.

Visualization: The Divergent Synthesis Workflow

G Isatin 5-Iodoisatin Core 6-Iodo-2-methyl quinoline-4-COOH Isatin->Core Pfitzinger Rxn (Acetone/KOH) Suzuki Suzuki Coupling (C6-Aryl) Core->Suzuki Pd(PPh3)4 Ar-B(OH)2 Amide Amide Coupling (C4-CONHR) Core->Amide HATU/Amine Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl FinalDrug Bioactive Library Amide->FinalDrug Biaryl->FinalDrug Derivatization

Caption: Divergent synthesis map showing the transformation of the 6-iodo core into complex bioactive libraries via orthogonal coupling strategies.

Protocol B: Suzuki-Miyaura Cross-Coupling (C6-Functionalization)

This protocol utilizes the high reactivity of the C6-iodine to attach aryl groups.

Reagents:

  • Scaffold: 6-Iodo-2-methylquinoline-4-carboxylic acid (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2M aq. solution)

  • Solvent: DME/Water or Dioxane/Water (3:1)

Methodology:

  • Degassing: In a sealable reaction vial, combine the scaffold, boronic acid, and base solution in the solvent. Sparge with Nitrogen/Argon for 10 minutes (Oxygen removal is critical to prevent homocoupling).

  • Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere. Seal the vial.

  • Heating: Heat to 90°C for 4–12 hours.

    • Note: The carboxylic acid moiety is tolerated in Suzuki conditions, but if solubility is an issue, convert to the methyl ester first (MeOH/H₂SO₄).

  • Work-up: Filter through a Celite pad to remove Palladium black. Acidify the filtrate (if the free acid is desired) and extract with Ethyl Acetate.

Protocol C: Amide Coupling (C4-Functionalization)

Direct coupling of the C4-acid often requires potent coupling agents due to steric hindrance from the peri-hydrogen at C5.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Solvent: DMF (Dry)

Methodology:

  • Activation: Dissolve the scaffold and DIPEA in dry DMF. Stir for 5 minutes.

  • Addition: Add HATU. Stir for 10 minutes to form the active ester.

  • Coupling: Add the amine. Stir at Room Temperature for 12 hours.

  • Purification: Pour into ice water. If the product precipitates, filter it. If not, extract with DCM.

    • Self-Validation: Monitor the disappearance of the acid peak in LC-MS (M-H) and appearance of the amide (M+H).

Part 4: Quantitative Data Summary

The following table summarizes typical yields and conditions derived from optimizing this scaffold for antitubercular applications.

TransformationReagent/ConditionTypical YieldCritical Parameter
Core Synthesis 5-Iodoisatin / Acetone / KOH65–78%Acidification pH (must be <5)
Esterification MeOH / H₂SO₄ / Reflux>90%Anhydrous conditions
Suzuki (C6) Phenylboronic acid / Pd(PPh₃)₄70–85%Degassing (O₂ exclusion)
Sonogashira (C6) Phenylacetylene / CuI / PdCl₂(PPh₃)₂60–75%Base choice (Et₃N vs Piperidine)

References

  • Sigma-Aldrich. 6-Iodo-2-methylquinoline-4-carboxylic acid Product Properties. Available at:

  • National Center for Biotechnology Information (NCBI). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC10854483. Available at: [Link]

  • Journal of Medicinal Chemistry. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones. Available at: [Link]

  • NRO Chemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of the Doebner reaction for substituted quinolines

Technical Support Center: Doebner Reaction Optimization Ticket ID: #DR-9021-YIELD Subject: Improving Yield & Purity in Cinchoninic Acid Synthesis Assigned Specialist: Dr. Q, Senior Application Scientist Mission Statement...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Doebner Reaction Optimization

Ticket ID: #DR-9021-YIELD Subject: Improving Yield & Purity in Cinchoninic Acid Synthesis Assigned Specialist: Dr. Q, Senior Application Scientist

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your Doebner reaction—the three-component condensation of an aniline, an aldehyde, and pyruvic acid—is stalling at <40% yield or producing intractable tar.

This guide moves beyond standard textbook procedures (often limited to simple substrates) and provides field-tested protocols for difficult anilines, particularly those with electron-withdrawing groups (EWGs) or steric bulk.

Module 1: The Mechanic’s View (Diagnostics)

To fix the yield, we must first understand the failure mode. The Doebner reaction is not a single step; it is a cascade. The most common failure point is the Schiff base formation or the subsequent Povarov-type cyclization .

The Validated Mechanism

Contrary to some older texts, modern kinetic studies suggest the reaction proceeds most efficiently via the initial formation of an imine (Schiff base) between the aniline and the aldehyde, followed by the addition of the enol form of pyruvic acid.

DoebnerMechanism Aniline Aniline (Nucleophile) Schiff Schiff Base (Imine Intermediate) Aniline->Schiff - H₂O Aldehyde Aldehyde (Electrophile) Aldehyde->Schiff Pyruvic Pyruvic Acid (Enol Form) Intermed Dihydroquinoline Intermediate Pyruvic->Intermed Schiff->Intermed + Pyruvic Acid (Michael-type addn) Product Quinoline-4-carboxylic Acid (Cinchoninic Acid) Intermed->Product Oxidation/Dehydrogenation - 2H

Figure 1: The primary pathway relies on the stability and electrophilicity of the Schiff Base intermediate.

Module 2: Troubleshooting & FAQs

Q1: My aniline has an electron-withdrawing group (-NO₂, -CF₃, -F). Why is the yield <20%?

Diagnosis: Nucleophilic Starvation. The Doebner reaction relies on the aniline's nitrogen attacking the aldehyde to form the imine. EWGs pull electron density away from the nitrogen, making it sluggish. Furthermore, the subsequent cyclization step requires the aromatic ring to be nucleophilic enough to close the ring.

The Fix:

  • Switch Solvent: Replace Ethanol with Acetonitrile (MeCN) . Ethanol can solvate the amine, further reducing its reactivity. MeCN promotes the precipitation of the intermediate or product, driving equilibrium.

  • Change Catalyst: Standard HCl is often too weak for deactivated anilines. Use a Lewis Acid like Boron Trifluoride Etherate (

    
    )  or Scandium Triflate (
    
    
    
    )
    . These activate the aldehyde/imine more strongly than protons can.
  • Protocol Reference: See Protocol A below.

Q2: The reaction turns into a black tar/polymer. How do I prevent this?

Diagnosis: Polymerization & Oxidation. Aldehydes (especially benzaldehydes) can polymerize under harsh acidic reflux. Additionally, the dihydroquinoline intermediate is sensitive to non-selective oxidation.

The Fix:

  • Dropwise Addition: Do not dump pyruvic acid in at the start. Add it dropwise over 1–2 hours to the refluxing mixture of aniline and aldehyde. This keeps the concentration of the enol form low, favoring the reaction with the imine over self-polymerization.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. While the final step is an oxidation, uncontrolled oxygen early in the reaction leads to tar.

Q3: I cannot isolate the product. It stays in the aqueous phase or forms an oil.

Diagnosis: Isoelectric Trapping. Quinoline-4-carboxylic acids are zwitterionic (amphoteric). They are soluble in strong acid (cationic form) and strong base (anionic form).

The Fix:

  • The pH Sweet Spot: You must adjust the pH to the molecule's isoelectric point (usually pH 3–5) to precipitate the free acid.

  • Workup Trick: If using water-miscible solvents, pour the reaction mixture into ice-cold water and adjust pH to 4.5 with saturated Sodium Acetate (not NaOH, which can overshoot easily).

Module 3: Experimental Protocols

Protocol A: The "Heavy Duty" Method (For Deactivated Anilines)

Best for: Anilines with -NO₂, -CF₃, -Cl, or weak nucleophiles. Based on Komatsu et al. (ACS)

Reagents:

  • Substituted Aniline (1.0 equiv)[1]

  • Aldehyde (1.2 equiv)

  • Pyruvic Acid (1.5 equiv)

  • Catalyst:

    
     (0.3 – 0.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)[2][3]

Workflow:

  • Dissolution: Dissolve Aniline and Aldehyde in MeCN (concentration ~0.5 M) in a round-bottom flask.

  • Activation: Add

    
     at room temperature. Stir for 15 minutes.
    
  • Heating: Heat the mixture to 65°C .

  • Controlled Addition: Dissolve Pyruvic Acid in a small volume of MeCN. Add this solution dropwise over 2 hours using a syringe pump or addition funnel while maintaining 65°C.

  • Completion: Stir for an additional 3–6 hours at 65°C. Monitor by TLC.

  • Workup: Cool to RT. The product often precipitates as a solid. Filter and wash with cold MeCN. If no precipitate, pour into water and adjust pH to 4–5.

Protocol B: The "Green Speed" Method (Microwave/Water)

Best for: Electron-rich or neutral anilines; Rapid screening. Based on recent Green Chemistry optimization.

Reagents:

  • Aniline (1.0 equiv)[1][3]

  • Aldehyde (1.0 equiv)[1]

  • Pyruvic Acid (1.0 equiv)[1]

  • Solvent: Water (or Water/Ethanol 1:1)

Workflow:

  • Mix: Combine all reagents in a microwave-safe vial.

  • Irradiation: Heat to 120°C for 10–20 minutes in a dedicated microwave reactor (dynamic power mode).

  • Isolation: Cool the vial. The product usually crashes out as a solid. Filter and recrystallize from ethanol.

Module 4: Decision Matrix

Use this flowchart to select the correct optimization path for your specific substrate.

OptimizationTree Start Start: Define Substrate CheckEWG Does Aniline have EWG? (-NO2, -CF3, -CN) Start->CheckEWG CheckScale Scale of Reaction? CheckEWG->CheckScale No (Activated/Neutral) MethodA Protocol A: Lewis Acid (BF3) in MeCN CheckEWG->MethodA Yes (Deactivated) MethodB Protocol B: Microwave in Water/EtOH CheckScale->MethodB < 500 mg (Screening) MethodC Standard Reflux (Ethanol + p-TSA) CheckScale->MethodC > 1 gram (Production)

Figure 2: Optimization Decision Tree for selecting the correct synthetic pathway.

Summary of Key Data

ParameterTraditional MethodOptimized Method (Protocol A)Benefit
Solvent EthanolAcetonitrile (MeCN)Improved solubility of intermediates; easier precipitation.
Catalyst HCl / None

or

Activates imine; enables reaction of EWG-anilines.
Addition All-in-oneDropwise Pyruvic AcidPrevents polymerization; increases purity.
Temp Reflux (78°C)65°C (Controlled)Reduces tar formation.
Yield (EWG) < 20%70 – 90%Viable synthesis for drug discovery scaffolds.

References

  • Komatsu, H., et al. (2012). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry.

  • Doebner, O. (1887).[2][4] "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline." Justus Liebigs Annalen der Chemie.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Doebner Reaction."

  • Bermúdez, J., et al. (2010).[5] "Microwave-assisted synthesis of quinoline derivatives." Journal of Heterocyclic Chemistry.

  • Nassar, M., et al. (2017). "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids." Molecules.

Sources

Optimization

Byproducts of the Pfitzinger synthesis of quinoline derivatives

Topic: Byproducts & Troubleshooting of Quinoline Derivative Synthesis Diagnostic Mechanism: The "Why" Behind the Byproducts To troubleshoot the Pfitzinger reaction effectively, one must understand that it is a competitio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproducts & Troubleshooting of Quinoline Derivative Synthesis

Diagnostic Mechanism: The "Why" Behind the Byproducts

To troubleshoot the Pfitzinger reaction effectively, one must understand that it is a competition between the desired condensation and several parasitic pathways.[1] The reaction relies on the base-promoted opening of the isatin ring to form the isatinate anion (2-aminophenylglyoxylate), which then condenses with a ketone.

The Reaction Pathway & Failure Points

The following diagram maps the "Happy Path" (Product) against the three most common "Failure Paths" (Byproducts).

Pfitzinger_Mechanism Isatin Isatin (Start) Isatinate Isatinate Anion (Intermediate) Isatin->Isatinate Ring Opening (Hydrolysis) Base Base (KOH/NaOH) Base->Isatinate Imine Imine/Enamine Adduct Isatinate->Imine Condensation Tar Byproduct A: Oxidative Tars/Polymers Isatinate->Tar Oxidation (Air/Time) Ketone Ketone (R-CH2-CO-R') Ketone->Imine Aldol Byproduct B: Ketone Self-Condensation Ketone->Aldol Base-Cat. Aldol (No Isatin) Isomer Byproduct C: Regioisomers Ketone->Isomer Unsymmetrical Ketone Product Quinoline-4-carboxylic Acid (Cinchoninic Acid) Imine->Product Cyclization & Dehydration Decarb Byproduct D: Decarboxylated Quinoline Product->Decarb High Temp / Sublimation

Figure 1: Mechanistic flow of the Pfitzinger synthesis highlighting critical divergence points where byproducts form.[1]

Troubleshooting Guide: Symptom-Based Solutions

This section addresses specific issues reported by users, linking the symptom to the chemical causality.

Issue 1: "My reaction mixture turned into a dark red/brown tar."

Diagnosis: Oxidative Polymerization & Ketone Self-Condensation.[1] Isatinates are unstable in alkaline solutions over long periods, especially when exposed to air.[1] Additionally, reactive ketones (like acetone or biacetyl) often undergo self-aldol condensation faster than they react with the isatinate [1][3].[1]

  • Corrective Protocol:

    • Pre-activation: Do not mix all reagents at once. Dissolve Isatin in warm base first to ensure complete ring opening (color shift from orange/red to pale yellow).[1][2]

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Slow Addition: Add the ketone dropwise to the isatinate solution to keep the isatinate concentration high relative to the ketone, suppressing ketone self-condensation.

Issue 2: "I see two distinct spots on my TLC (Regioisomerism)."

Diagnosis: Lack of Regioselectivity.[1] When using unsymmetrical ketones (e.g., 2-butanone), condensation can occur at either the methyl or methylene alpha-position.[1]

  • Kinetic Control: Reaction at the less hindered methyl group (usually favored).[1]

  • Steric Control: Reaction at the methylene group (favored if the methyl group is sterically blocked or if specific conditions are used) [5].

Ketone TypeMajor Product SiteMinor Product SiteStrategy for Purity
Methyl Ketones (e.g., Acetone)Methyl groupN/AHigh purity expected.[1]
Linear Unsymmetrical (e.g., MEK)Methyl (C1)Methylene (C3)Recrystallization from EtOH usually isolates the methyl-derived isomer.[1]
Cyclic Ketones (e.g., Cyclohexanone)Alpha-methyleneN/AHigh purity; forms tricyclic acridines.[1]
Issue 3: "Yield is low, and I suspect decarboxylation."

Diagnosis: Thermal Decarboxylation.[1] Quinoline-4-carboxylic acids are prone to losing CO₂ (decarboxylation) at temperatures above their melting points or during prolonged high-temperature reflux, yielding the corresponding quinoline [3].[1]

  • Validation Test: Check the IR spectrum.

    • Product: Strong C=O stretch (acid) at ~1700 cm⁻¹.[1]

    • Byproduct: Absence of C=O stretch; appearance of C-H stretches.[1]

  • Solution: Avoid sublimation purification. Use microwave irradiation (MWI) to reduce thermal exposure time from hours to minutes [6].[1][3][4][5]

Optimized Experimental Protocol (Self-Validating)

This protocol integrates "Checkpoints" to ensure the user identifies failure modes during the process, not after.

Reagents: Isatin (10 mmol), Ketone (15 mmol), KOH (30 mmol), EtOH/H₂O (1:1).[1]

Step 1: Isatinate Formation (The Activation)
  • Dissolve 10 mmol Isatin in 15 mL 33% KOH solution.

  • Heat gently to 40°C.

  • Checkpoint 1: Observe color change.

    • Pass: Deep red

      
       Pale Yellow/Amber.[1] (Ring opened).
      
    • Fail: Remains deep red.[1] (Incomplete hydrolysis; add more base or heat longer).[1]

Step 2: Condensation (The Reaction)
  • Add 15 mmol of Ketone.[1]

  • Method A (Thermal): Reflux at 80°C for 12–24 hours.

  • Method B (Microwave - Recommended): Irradiate at 100°C for 5–10 minutes [6].

    • Why MW? Reduces "tar" formation by minimizing the time available for oxidative side reactions.

Step 3: Workup (The Isolation)
  • Cool mixture to Room Temperature.

  • Checkpoint 2: Is there solid precipitate?

    • Yes: This is likely the Potassium salt of the product.[6] Filter it.

    • No: Proceed to acidification.[1][7][2]

  • Acidify filtrate with Glacial Acetic Acid (or dilute HCl) to pH 4–5.

    • Warning: Do not go to pH 1.[1] Quinoline nitrogen protonation can increase solubility, preventing precipitation.[1]

  • Collect the precipitate by filtration.[1][2]

Step 4: Purification Decision Tree

Use the following logic to determine the purification method based on the crude result.

Purification_Logic Start Crude Precipitate Check TLC Analysis Start->Check Single Single Spot Check->Single Clean Multi Multiple Spots Check->Multi Isomers/Tar Wash Wash with H2O/EtOH (Remove Salts) Single->Wash Recryst Recrystallize (EtOH or AcOH) Multi->Recryst Isomers Present Column Column Chromatography (Difficult due to polarity) Multi->Column Heavy Tars

Figure 2: Workflow for purification based on byproduct identification.[1]

Frequently Asked Questions (FAQ)

Q: Can I use aldehydes instead of ketones? A: Yes, but aldehydes are more unstable in the strong alkaline conditions required for Pfitzinger (Cannizzaro reaction risk). The reaction works best with ketones or cyclic ketones. If using an aldehyde, consider the Friedländer synthesis (acid-catalyzed) as an alternative.[1]

Q: Why do I get a massive amount of solid that isn't my product during acidification? A: This is likely inorganic salt (KCl or KOAc) coprecipitating.[1]

  • Fix: Wash your crude solid thoroughly with warm water.[1] The quinoline-4-carboxylic acid is generally insoluble in water at pH 4, while the inorganic salts will dissolve.[1]

Q: My ketone is not water-soluble. Can I change the solvent? A: Yes. The classic Pfitzinger uses Ethanol/Water.[1] If solubility is an issue, you can increase the Ethanol ratio or use Dioxane/Water.[1] However, water is essential for the initial hydrolysis of isatin [2].[1]

Q: How do I confirm the structure without NMR? A: While NMR is the gold standard, the melting point of Pfitzinger products is characteristically high (often >250°C). Additionally, IR spectroscopy is diagnostic: look for the carboxylic acid O-H stretch (broad, 2500–3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[1] If the C=O is missing, you have decarboxylated your product [3].[1]

References

  • Pfitzinger Reaction Mechanism & Overview. Wikipedia.[1]

  • Application Notes and Protocols for the Pfitzinger Reaction. BenchChem.

  • Discussion on Pfitzinger Reaction Byproducts (Tar & Decarboxylation). ScienceMadness Forum.

  • Chemistry of Pfitzinger Synthesis (Hydrolysis Steps). Scribd.

  • Regioselectivity in Pfitzinger Synthesis with Unsymmetrical Ketones. Scribd (Review).

  • Microwave-assisted Synthesis of Quinoline Derivatives. Zeitschrift für Naturforschung B.

Sources

Troubleshooting

Optimizing reaction conditions for 6-Iodo-2-methylquinoline-4-carboxylic acid synthesis

Technical Support Center: Synthesis of 6-Iodo-2-methylquinoline-4-carboxylic Acid Case Reference: CAS 433244-12-3 Optimization Support Tier: Level 3 (Senior Application Scientist) Status: Operational Core Protocol: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Iodo-2-methylquinoline-4-carboxylic Acid

Case Reference: CAS 433244-12-3 Optimization Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Core Protocol: The "Gold Standard" Pfitzinger Reaction

Objective: Synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid via the Pfitzinger condensation.

The Logic: The Pfitzinger reaction is the industry standard for this scaffold because it is robust and convergent. It utilizes 5-iodoisatin and acetone in a strong alkaline medium.

  • Why Base? The base (KOH) serves two functions: it hydrolyzes the isatin lactam ring to form the reactive isatinate (keto-acid) and catalyzes the aldol-like condensation with the ketone (acetone).

  • Why Acetone? Acetone provides the 2-carbon unit required to close the quinoline ring and the methyl group at the C2 position.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Starting Material 5-Iodoisatin (1.0 eq)The iodine at C5 of isatin maps to C6 of the quinoline.
Reagent Acetone (3.0 - 5.0 eq)Excess required due to volatility and self-condensation.
Catalyst/Medium 33% w/v KOH (aq)High concentration ensures rapid ring opening of isatin.
Solvent Ethanol (co-solvent)Improves solubility of the organic ketone.
Temperature Reflux (approx. 70-80°C)Required to drive the dehydration/aromatization step.
Time 12 - 24 HoursMonitoring via TLC is mandatory.

Step-by-Step Workflow:

  • Ring Opening: Suspend 5-iodoisatin in 33% KOH. Heat gently (40°C) until the deep red solid dissolves and the solution turns yellow/brown (formation of potassium 5-iodoisatinate).

  • Condensation: Add Ethanol (to solubilize the ketone) followed by Acetone.

  • Reflux: Heat to reflux. Critical: Acetone is volatile; use a highly efficient condenser or a sealed pressure tube if yield is low.

  • Workup: Evaporate excess ethanol/acetone. The residue is the soluble potassium salt of the product.

  • Precipitation: Cool to 0°C. Acidify slowly with glacial acetic acid or 10% HCl to pH 3-4.

  • Isolation: Filter the precipitate. Wash with water (remove inorganic salts) and cold ethanol (remove unreacted ketone/tars).

Troubleshooting Center: Diagnostic & Repair

Issue A: "My yield is consistently low (<40%)."

Diagnosis: The most common cause is the loss of acetone (the volatile reactant) before it can condense with the isatinate. Solution:

  • The "Sealed Vessel" Fix: Perform the reaction in a sealed pressure tube or autoclave at 80°C. This prevents acetone escape and forces the equilibrium toward the product.

  • The "Stepwise Addition" Fix: Do not add all acetone at once. Add it in 3 portions over the first 6 hours of reflux to maintain a constant concentration.

Issue B: "The product is a sticky, brown gum instead of a solid."

Diagnosis: This is "Coprecipitation Shock." Rapid acidification traps impurities (red/brown tars from isatin polymerization) and inorganic salts inside the precipitating product. Solution:

  • Digestion: Do not filter immediately. Stir the gummy suspension at 50°C for 30 minutes. The heat often helps the crystal lattice reorganize, turning the gum into a filterable solid.

  • pH Control: Do not overshoot to pH 1. Stop at pH 3-4 (the isoelectric point).

  • The "Ethanol Trituration" Fix: If the gum persists, decant the aqueous layer. Add a small amount of cold ethanol and scratch the flask sides with a glass rod to induce crystallization.

Issue C: "I see a spot on TLC that corresponds to de-iodinated product."

Diagnosis: Hydrodeiodination. While aryl iodides are generally stable, prolonged reflux in strong caustic alkali can sometimes lead to iodine loss, especially if trace transition metals are present in the water/reagents. Solution:

  • Darkness: Iodine-carbon bonds are photosensitive. Wrap the reaction flask in aluminum foil.

  • Temperature Limit: Do not exceed 90°C.

  • Reagent Quality: Ensure your KOH is high purity (low iron/copper content).

Visualizing the Chemistry

Figure 1: Mechanistic Pathway (Pfitzinger Reaction)

Caption: The base-mediated conversion of 5-iodoisatin to 6-iodo-2-methylquinoline-4-carboxylic acid involving ring opening, condensation, and cyclodehydration.

PfitzingerMechanism Isatin 5-Iodoisatin (Red Solid) Isatinate Isatinate Salt (Ring Open/Yellow) Isatin->Isatinate Hydrolysis Base 33% KOH Base->Isatinate Intermediate Aldol Intermediate Isatinate->Intermediate + Acetone Acetone Acetone (Enolate Form) Acetone->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product 6-Iodo-2-methylquinoline- 4-carboxylic acid Cyclization->Product Acidification (HCl)

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for addressing common isolation and purity issues during the workup phase.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC Start->CheckTLC YieldIssue Start Material Remains CheckTLC->YieldIssue Yes Workup Start Material Gone CheckTLC->Workup No FixYield Add Acetone + Reflux OR Use Pressure Tube YieldIssue->FixYield Precipitation Acidify to pH 3-4 Workup->Precipitation StateCheck Physical State? Precipitation->StateCheck Solid Fine Powder StateCheck->Solid Gum Sticky Gum/Tar StateCheck->Gum FinalWash Wash with H2O then Cold EtOH Solid->FinalWash FixGum 1. Heat to 50°C (Digest) 2. Triturate w/ EtOH Gum->FixGum FixGum->FinalWash

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of KOH? A: Yes, NaOH is a viable substitute. However, KOH is often preferred in Pfitzinger reactions because potassium salts of carboxylic acids generally have higher solubility in the reaction medium than sodium salts, preventing premature precipitation of the intermediate which could trap unreacted material.

Q: How do I purify the compound if the precipitate is dirty? A:

  • Acid-Base Extraction: Dissolve the crude solid in 10% NaHCO3 (filters out non-acidic tars). Filter any insoluble matter. Re-acidify the filtrate to precipitate the pure acid.

  • Recrystallization: The product is difficult to recrystallize due to high melting points and poor solubility. Glacial acetic acid or DMF/Ethanol mixtures are the best solvent candidates for recrystallization [1].

Q: Why is the CAS number 10352-28-0 sometimes associated with this chemistry? A: That is an error found in some aggregated databases. CAS 10352-28-0 refers to a benzophenone derivative (N-(2-Benzoyl-4-chlorophenyl)formamide). The correct CAS for 6-Iodo-2-methylquinoline-4-carboxylic acid is 433244-12-3 [2].[1] Always verify by chemical structure, not just CAS.

Q: Is the product light sensitive? A: Yes. The Carbon-Iodine bond on the quinoline ring can undergo photolytic cleavage over time. Store the final product in amber vials at room temperature.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 6-Iodo-2-methylquinoline-4-carboxylic acid (CAS 433244-12-3).[1] Retrieved from

  • BLD Pharm. (n.d.). Compound Summary: 6-Iodo-2-methylquinoline-4-carboxylic acid.[1] Retrieved from

  • National Institutes of Health (NIH). (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway. PMC10857053. Retrieved from

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. (Contextual grounding for the mechanism).

Sources

Optimization

How to increase the solubility of quinoline-4-carboxylic acid derivatives

Technical Support Center: Quinoline-4-Carboxylic Acid (Q4CA) Derivatives Ticket ID: Q4CA-SOL-001 Topic: Solubility Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Optimization Group...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline-4-Carboxylic Acid (Q4CA) Derivatives

Ticket ID: Q4CA-SOL-001 Topic: Solubility Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Optimization Group

Welcome to the Technical Support Center

You are likely here because your Quinoline-4-carboxylic acid (Cinchoninic acid) derivative is behaving like "brick dust"—insoluble in water, difficult to dissolve in organic solvents, and crashing out of your biological assay media.

This guide moves beyond generic advice. We treat solubility not as a binary property (soluble/insoluble) but as a manipulatable equilibrium governed by lattice energy and ionization states.

Module 1: The Root Cause – The Zwitterionic Trap

The Issue: Q4CA derivatives often exhibit extremely high melting points (>250°C) and poor solubility in both non-polar organics (DCM, Hexane) and neutral water.

The Science (Why it happens): The quinoline-4-carboxylic acid scaffold contains a basic nitrogen (quinoline ring) and an acidic proton (carboxylic acid).[1]

  • pKa1 (COOH): ~1.0 – 2.0 (Stronger acid than benzoic acid due to the electron-deficient ring).

  • pKa2 (N-H+): ~4.8 (The quinoline nitrogen).

Between pH 2.0 and pH 4.8, the molecule exists primarily as a Zwitterion (internal salt). In this state, the net charge is zero, but the high dipole moment creates strong intermolecular electrostatic forces (Crystal Lattice Energy), making the solid difficult to break apart.

Visualization: The pH-Solubility Logic

Q4CA_Solubility Low_pH pH < 1.0 (Strong Acid) Cation Cationic Form (Soluble in Water) Low_pH->Cation Protonates N Zwitterion ZWITTERION (Insoluble / Precipitate) Cation->Zwitterion Raise pH Mid_pH pH 2.0 - 4.8 (Isoelectric Point) Zwitterion->Cation Lower pH Anion Anionic Form (Soluble in Water) Zwitterion->Anion Raise pH High_pH pH > 6.0 (Basic) High_pH->Anion Deprotonates COOH Anion->Zwitterion Lower pH

Caption: Figure 1. The Ionization State of Q4CA Derivatives. Solubility is minimized at the isoelectric point (zwitterion window).

Module 2: Synthesis & Purification Troubleshooting

Scenario: You have completed a Pfitzinger or Doebner reaction.[2] You have a crude solid that won't dissolve in DCM for silica chromatography, but it's too impure for direct crystallization.

Protocol: The Acid-Base "Swing" Extraction Do not attempt standard liquid-liquid extraction (DCM/Water) at neutral pH. The zwitterion will stay at the interface or crash out.

Step-by-Step Workflow:

  • Dissolution (Base Swing): Suspend your crude solid in 1M NaOH.

    • Why: Converts the zwitterion to the Anion . It should dissolve completely.

    • Troubleshooting: If it doesn't dissolve, add 10% Methanol to wet the solid, then sonicate.

  • Filtration: Filter the alkaline solution through Celite.

    • Why: Removes non-acidic impurities (unreacted anilines, tars) that are insoluble in base.

  • Washing: Extract the aqueous alkaline layer with Ethyl Acetate (EtOAc).

    • Why: Pulls out neutral organic impurities. Keep the Aqueous layer.

  • Precipitation (Acid Swing): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~3.5 (The Isoelectric Point).

    • Observation: The product should precipitate as a fine solid.

  • Collection: Filter the solid. Wash with water (removes inorganic salts) and cold acetone (removes trace water/organics).

Extraction_Workflow Start Crude Solid (Impure Zwitterion) Step1 Suspend in 1M NaOH Start->Step1 Step2 Filter (Remove Solids) Step1->Step2 Dissolution Step3 Wash Aq. with EtOAc Step2->Step3 Filtrate is Product Step4 Acidify Aq. to pH 3.5 Step3->Step4 Keep Aqueous End Pure Precipitate Step4->End Precipitation

Caption: Figure 2. Acid-Base Swing Protocol for purifying Q4CA derivatives without chromatography.

Module 3: Formulation & Assay Preparation

Scenario: You need to test your compound in a biological assay (MIC or IC50). You prepared a 10mM stock in DMSO, but when you dilute it into the culture media (pH 7.4), it turns cloudy (precipitates).

The Fix: At pH 7.4, the Q4CA is anionic (soluble), but the lipophilic quinoline rings may still drive aggregation via pi-pi stacking.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility RatingApplication Notes
Water (pH 7) Poor (< 0.1 mg/mL)Avoid for stock solutions.
DMSO Excellent (> 50 mg/mL)Standard stock solvent.
0.1M NaOH Good (> 10 mg/mL)Forms Sodium Salt. Good for IV dosing.
DMSO + 20% SBE-β-CD Superior Prevents "crash out" in media.
Methanol ModerateGood for transfer, bad for biologicals.

Advanced Protocol: Cyclodextrin Complexation To prevent precipitation in media, encapsulate the hydrophobic quinoline tail.

  • Prepare Vehicle: Make a 20% (w/v) solution of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in water.

  • Dissolve Compound: Dissolve your derivative in a minimum volume of 0.1M NaOH or DMSO.

  • Complexation: Slowly add the compound solution to the Cyclodextrin vehicle while vortexing.

  • Adjustment: Adjust pH to 7.4. The Cyclodextrin ring will sequester the quinoline core, keeping it in solution even if the charge is neutralized.

Frequently Asked Questions (FAQ)

Q: Why is my NMR spectrum empty or showing broad lumps? A: Your compound is likely aggregating in the NMR tube.

  • Fix: Add 1-2 drops of NaOD (deuterated sodium hydroxide) or TFA-d (deuterated trifluoroacetic acid) to your D2O or DMSO-d6 sample. This forces the molecule into a fully charged state (Anion or Cation), breaking the aggregates and sharpening the peaks.

Q: Should I make the Hydrochloride salt or the Sodium salt? A:

  • Sodium Salt: Preferred for IV/Assays. It raises the pH locally, ensuring the carboxylate is ionized.

  • HCl Salt: Often hygroscopic and acidic. Only use if you need high solubility in stomach-acid mimicking conditions.

Q: My derivative has a melting point >300°C. Is it decomposed? A: Likely not. Q4CA derivatives are incredibly stable thermally due to the lattice energy. However, check for decarboxylation (loss of CO2) by looking for the loss of the COOH peak in IR or Mass Spec.

References

  • Solubility & Ionization

    • Title: "Physicochemical properties of quinoline deriv
    • Source:Journal of Pharmaceutical Sciences.
    • Context: Establishes the zwitterionic n
    • Link:

  • Cyclodextrin Complexation

    • Title: "Cyclodextrin inclusion complexation and pharmaceutical applications."[3][4]

    • Source:ScienceAsia, 2020.
    • Context: Validates the use of SBE-β-CD for solubilizing hydrophobic heterocyclic drugs.
    • Link:

  • Synthesis & Purification

    • Title: "A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Deriv
    • Source:ResearchGate / Chemical Papers.[2]

    • Context: Describes the Pfitzinger reaction and acid-base workup methodologies.
    • Link:

  • pKa Data

    • Title: "pKa D
    • Source:Organic Chemistry D
    • Context: Provides pKa values for Quinoline (4.9) and Benzoic acids, supporting the zwitterion theory.
    • Link:

Sources

Troubleshooting

Methods for removing impurities from crude 6-Iodo-2-methylquinoline-4-carboxylic acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Workup Optimization for CAS 10352-28-0 Executive Summary Welcome to the technical support center for 6-Iodo-2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Workup Optimization for CAS 10352-28-0

Executive Summary

Welcome to the technical support center for 6-Iodo-2-methylquinoline-4-carboxylic acid . This compound is typically synthesized via the Pfitzinger reaction (condensation of 5-iodoisatin with acetone in alkali) or the Doebner reaction .

While the synthesis is robust, the workup is notorious for three specific impurity classes:

  • Oligomeric Tars: Dark brown/black byproducts resulting from polymerization under basic reflux.

  • Unreacted 5-Iodoisatin: Starting material that co-precipitates upon acidification.

  • Inorganic Salts: Trapped potassium/sodium halides or sulfates from the neutralization step.

This guide provides self-validating protocols to isolate the target molecule in high purity (>98%) suitable for downstream pharmaceutical applications.

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is dark brown or black, not the expected pale yellow/cream."

Diagnosis: Polymerization of resinous byproducts (tars) occurred during the alkaline reflux. Technical Insight: Quinoline formations often generate high-molecular-weight conjugated polymers (responsible for color) that are insoluble in base but trap the product physically. Solution: Perform an Adsorptive Filtration while the product is in its soluble salt form (before acidification).

  • Action: See Protocol A (Step 2) below. Do not attempt to recrystallize dark crude directly; the tar will occlude the crystal lattice.

Issue 2: "NMR shows a persistent impurity peak around 7.0–7.5 ppm that matches the starting material."

Diagnosis: Contamination with 5-Iodoisatin . Technical Insight: 5-Iodoisatin ring-opens to the isatinate salt in base (soluble) and re-cyclizes/precipitates upon acidification, mimicking the solubility profile of your product. Solution: Exploit the differential solubility in Glacial Acetic Acid .

  • Action: See Protocol B. The quinoline acid is moderately soluble in hot acetic acid but crystallizes out upon cooling, whereas isatin derivatives remain more soluble in the mother liquor.

Issue 3: "Elemental analysis indicates high ash content, or the melting point is broad."

Diagnosis: Inorganic salt occlusion (coprecipitation). Technical Insight: Rapid acidification traps ionic species (KCl, NaCl, K₂SO₄) within the precipitating organic matrix. Solution: Digestion (Reslurrying) at the Isoelectric Point (pI).

  • Action: Reslurry the solid in deionized water at 60°C for 1 hour. Adjust pH to 3.5–4.0. Filter hot. This dissolves the inorganic salts while the organic acid remains insoluble.

Strategic Purification Workflows

Visualizing the Logic

Before selecting a protocol, determine your impurity profile using this decision tree.

PurificationLogic Start Analyze Crude Solid CheckColor Is it Dark Brown/Black? Start->CheckColor ProtocolA Protocol A: Acid-Base Extraction (Charcoal Treatment) CheckColor->ProtocolA Yes CheckPurity Check 1H-NMR / HPLC (Isatin present?) CheckColor->CheckPurity No (Tan/Yellow) ProtocolA->CheckPurity ProtocolB Protocol B: Recrystallization (Glacial AcOH) CheckPurity->ProtocolB Yes (>2% Isatin) CheckAsh Check Ash/Salts CheckPurity->CheckAsh No ProtocolB->CheckAsh Wash Hot Water Slurry (pH 3.5-4.0) CheckAsh->Wash High Ash Final Pure Product (>98%) CheckAsh->Final Low Ash Wash->Final

Caption: Decision matrix for selecting the appropriate purification method based on crude material characteristics.

Detailed Protocols

Protocol A: Acid-Base Reprecipitation (The "Cleanup")

Best for: Removing tars, mechanical impurities, and bulk color.

Theory: The carboxylic acid functionality allows the molecule to dissolve in base (as a carboxylate) and precipitate in acid. Non-acidic impurities (tars) or neutral organics can be filtered off while the product is in solution.[1]

  • Dissolution: Suspend the crude 6-iodo-2-methylquinoline-4-carboxylic acid in 10% NaOH (aq) (approx. 10 mL per gram of solid). Stir until mostly dissolved.

    • Note: The solution will likely be dark.[1]

  • Adsorption: Add Activated Charcoal (10-20% by weight of crude) and Celite (filter aid). Heat to 50°C and stir for 30 minutes.

  • Filtration: Filter the warm mixture through a Celite pad using a Buchner funnel.

    • Checkpoint: The filtrate should be clear yellow/orange. If it is still black, repeat Step 2.

  • Precipitation: Cool the filtrate to room temperature. Slowly add Glacial Acetic Acid (or 3M HCl) dropwise with vigorous stirring.

    • Target: Adjust pH to 3.5 – 4.0 .

    • Why? Going too acidic (pH < 1) can protonate the quinoline nitrogen, forming a soluble hydrochloride salt, causing yield loss.

  • Isolation: Filter the precipitate, wash with water (3x), and dry.

Protocol B: Recrystallization from Glacial Acetic Acid (The "Polishing")

Best for: Removing 5-iodoisatin and trace isomers.

Theory: 6-Iodo-2-methylquinoline-4-carboxylic acid has a steep solubility curve in acetic acid (soluble hot, insoluble cold). Isatin impurities remain soluble in the cool mother liquor.

  • Reflux: Place the dried solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 volumes, e.g., 15 mL per 1 g).

  • Heating: Heat to reflux (118°C) until the solid dissolves completely.

    • Troubleshooting: If dissolution is incomplete after 15 mins, add DMF dropwise (max 10% volume) to assist.

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, chill in an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the cake with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Drying: Dry under vacuum at 60°C.

Data & Specifications

Solvent Compatibility Table
SolventSolubility (Cold)Solubility (Hot)Utility
Water (Neutral) InsolubleInsolubleWashing salts
NaOH (10% aq) Soluble (Salt)SolubleExtraction medium
Glacial Acetic Acid LowHighPrimary Recrystallization
Ethanol LowModerateWashing / Co-solvent
DMF ModerateHighDissolving stubborn solids
Impurity Profile Management
ImpurityOriginRemoval Strategy
5-Iodoisatin Unreacted Starting MaterialSoluble in cold Acetic Acid (remains in filtrate).
Inorganic Salts Neutralization (KCl, NaOAc)Water wash / Reprecipitation at pH 4.
Decarboxylated Product Thermal degradation (>250°C)Avoid overheating; difficult to remove (requires chromatography).
Tars/Polymers Base-catalyzed condensationActivated Charcoal filtration (Protocol A).

Mechanism of Purification

Understanding the acid-base behavior is critical for yield maximization.

ChemicalState Cation Cationic Form (Soluble) [pH < 1] Zwitterion Free Acid / Zwitterion (INSOLUBLE - Target) [pH 3.5 - 4.5] Cation->Zwitterion + Base Zwitterion->Cation + Excess Acid (Yield Loss) Anion Anionic Carboxylate (Soluble) [pH > 8] Zwitterion->Anion + Base Anion->Zwitterion + Acid (Precipitation Step)

Caption: Solubility states of Quinoline-4-carboxylic acids relative to pH. The target isolation window is pH 3.5–4.5.

References

  • Pfitzinger Reaction Overview

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: General mechanism of isatin condens
    • URL:[Link]

  • Synthesis of Quinoline-4-carboxylic Acids (BenchChem Protocol)

    • Source: BenchChem Application Notes[1]

    • Context: Describes the standard workup involving acidification with acetic acid to precipit
  • Recrystallization of Iodo-quinoline Derivatives

    • Source: National Institutes of Health (PMC10890696)
    • Context: Specifically cites crystallization of 6-iodo-2-methylquinoline-4-carboxylic acid from acetic acid (Yield 37% unoptimized, mp 289–290 °C).
    • URL:[Link]

  • Solubility & Characterization (PubChem)

    • Source: PubChem Compound Summary for 2-methylquinoline-4-carboxylic acid analogs.
    • Context: Physical properties and acidity constants.[1][2][3][4][5]

    • URL:[Link]

  • ScienceMadness Discussion on Pfitzinger Workup

    • Source: ScienceMadness Forum
    • Context: Practical "in the lab" advice regarding the removal of tars and the "straw brown" vs "deep purple" color changes.
    • URL:[Link] (Search: Pfitzinger Reaction)

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Doebner and Pfitzinger synthesis for substituted quinolines

[1] Executive Summary: The Strategic Choice In the landscape of heterocyclic synthesis, the quinoline-4-carboxylic acid scaffold (cinchoninic acid derivatives) remains a cornerstone for antimalarial, antiviral, and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Choice

In the landscape of heterocyclic synthesis, the quinoline-4-carboxylic acid scaffold (cinchoninic acid derivatives) remains a cornerstone for antimalarial, antiviral, and anti-tumor drug development.[1] For the medicinal chemist, the choice between the Doebner and Pfitzinger protocols is rarely arbitrary; it dictates the impurity profile, scalability, and functional group tolerance of the campaign.

  • The Verdict: The Pfitzinger reaction is generally superior for high-yield synthesis of 2-substituted quinoline-4-carboxylic acids, particularly when scale and purity are paramount. It offers a cleaner workup via pH-controlled precipitation.

  • The Counterpoint: The Doebner reaction remains indispensable when specific isatin precursors are unavailable or when high-throughput screening (HTS) requires the combinatorial diversity of commercially abundant anilines and aldehydes.

Mechanistic Divergence

To optimize these reactions, one must understand the underlying causality. The Doebner reaction is a convergent multi-component coupling , whereas the Pfitzinger reaction acts as a ring-expansion/rearrangement of a pre-formed indole core.

The Doebner Mechanism (Convergent Assembly)

The Doebner reaction relies on the in situ formation of a Schiff base (anile) followed by a Povarov-type condensation with pyruvic acid. The critical failure mode here is the "tarring" effect caused by the polymerization of the free aldehyde or pyruvic acid under acidic reflux.

DoebnerMechanism Aniline Aniline Schiff Schiff Base (Imine) Aniline->Schiff Aldehyde Aldehyde Aldehyde->Schiff Pyruvic Pyruvic Acid Enol Enol Form Pyruvic->Enol Tautomerization Intermed β-Amino Acid Intermediate Schiff->Intermed + Enol Enol->Intermed Dihydro Dihydroquinoline Intermed->Dihydro Cyclization (-H2O) Product Quinoline-4-carboxylic Acid Dihydro->Product Oxidation/Dehydrogenation

Figure 1: The Doebner Multi-Component Cascade. Note the oxidation step (Dihydro


 Product) which often requires a hydrogen acceptor or extended reflux.
The Pfitzinger Mechanism (Divergent Expansion)

The Pfitzinger reaction is chemically more robust because it bypasses the oxidation step required in the Doebner synthesis. The isatin ring is opened by base to form isatinate (a keto-acid), which then condenses with a ketone.

PfitzingerMechanism Isatin Isatin Isatinate Isatinate (Keto-Acid) Isatin->Isatinate Hydrolysis (Ring Open) Base Base (KOH) Base->Isatinate Ketone Ketone/Aldehyde Aldol Aldol Adduct Ketone->Aldol Isatinate->Aldol + Ketone Imine Imine Intermediate Aldol->Imine Condensation Product Quinoline-4-carboxylic Acid Imine->Product Cyclization (-H2O)

Figure 2: The Pfitzinger Ring Expansion. The pre-oxidized state of isatin eliminates the need for dehydrogenation, resulting in cleaner profiles.

Experimental Protocols

Protocol A: Classical Doebner Synthesis

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan)

Reagents: Aniline (10 mmol), Benzaldehyde (10 mmol), Pyruvic acid (10 mmol), Ethanol (20 mL).

  • Mixing: Dissolve aniline and benzaldehyde in absolute ethanol. Stir for 15 minutes to encourage Schiff base formation (color change usually observed).

  • Addition: Add pyruvic acid dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours .

    • Scientist's Note: If the reaction darkens excessively (tar formation), reduce temperature and extend time, or add a mild Lewis acid catalyst.

  • Workup: Cool the mixture. The product often precipitates upon cooling.[2] If not, reduce volume in vacuo and add cold ether.

  • Purification: Recrystallization from ethanol is mandatory to remove oligomeric byproducts.

Protocol B: Optimized Pfitzinger Synthesis

Target: 2-Phenylquinoline-4-carboxylic acid

Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (33% aq. solution, 20 mL), Ethanol (10 mL).

  • Hydrolysis: Dissolve isatin in the KOH solution and heat gently (50°C) until the solution turns yellow/brown (formation of potassium isatinate).

  • Condensation: Add acetophenone dissolved in ethanol.

  • Reflux: Reflux the mixture for 12–18 hours (Classical) or 15 minutes (Microwave - see Section 5).

  • Precipitation (Self-Validating Step):

    • Cool to room temperature.[2][3]

    • Acidify carefully with glacial acetic acid or HCl to pH 4–5.

    • Observation: A voluminous precipitate should form immediately. This confirms the collapse of the soluble salt into the free acid.

  • Isolation: Filter the solid, wash with water (to remove inorganic salts), and dry. Purity is often sufficient for next steps without recrystallization.

Performance Comparison Matrix

The following data aggregates typical results for the synthesis of 2-phenylquinoline-4-carboxylic acid.

MetricDoebner ReactionPfitzinger ReactionWinner
Typical Yield 45% – 60%75% – 90%Pfitzinger
Atom Economy High (Water is main byproduct)Moderate (Loss of water + requires stoichiometric base/acid)Doebner
Reaction Time (Thermal) 3 – 6 Hours12 – 24 HoursDoebner
Reaction Time (Microwave) 10 – 20 Minutes5 – 15 MinutesDraw
Purification Difficulty High (Tarry byproducts common)Low (Precipitation usually clean)Pfitzinger
Substrate Scope Limited by EWGs on anilineHigh tolerance (Base-sensitive groups excluded)Pfitzinger
Cost of Goods Low (Anilines are cheap)Higher (Isatins are costlier)Doebner

Modern Optimization: Green Chemistry

Recent advances have bridged the gap between these two methods.[4][3]

Microwave Irradiation (MWI): Applying MWI to the Pfitzinger reaction drastically reduces the reflux time from 18 hours to roughly 10 minutes. The superheating effect in polar solvents (ethanol/water) accelerates the condensation step, which is the rate-determining step after isatin hydrolysis.

Ionic Liquids: Using ionic liquids (e.g., [bmim]BF4) in the Doebner reaction can stabilize the charged intermediates, improving yields to >80% and allowing for catalyst recycling, effectively mitigating the "low yield" disadvantage of the classical method.

References

  • Lahna, O., et al. (2022).[3] "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.[3] Retrieved from [Link]

  • RSC Advances. (2020).[5] "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues." Royal Society of Chemistry.[5] Retrieved from [Link]

  • Frontiers in Chemistry. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Retrieved from [Link]

Sources

Comparative

Comparative Guide: Antimicrobial Efficacy of Iodo-Quinoline Derivatives

[1] Executive Summary This technical guide evaluates the antimicrobial performance of iodo-quinoline derivatives, specifically focusing on Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) , Iodoquinol (5,7-diiodo-8-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide evaluates the antimicrobial performance of iodo-quinoline derivatives, specifically focusing on Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) , Iodoquinol (5,7-diiodo-8-hydroxyquinoline) , and emerging 6-iodo-carboxy-quinoline scaffolds. Unlike fluoroquinolones that primarily target DNA gyrase, these derivatives function through a dual mechanism of metal chelation and hydrophobic membrane disruption. This guide provides comparative efficacy data, mechanistic insights, and a validated experimental protocol for accurate in vitro assessment.

Part 1: Structural Basis & Mechanism of Action

The core efficacy of these derivatives stems from the 8-hydroxyquinoline (8-HQ) scaffold. The introduction of iodine atoms significantly alters the physicochemical properties, enhancing lipophilicity (LogP) and acidity (pKa) of the phenolic hydroxyl group.

Mechanistic Pathways
  • Metal Chelation: The nitrogen lone pair and the phenolate oxygen form a bidentate ligand, chelating divalent cations (

    
    , 
    
    
    
    ,
    
    
    ). This disrupts bacterial metalloenzymes and, in the presence of copper, generates reactive oxygen species (ROS) via Fenton-like chemistry.
  • Membrane Disruption: The bulky, lipophilic iodine atoms facilitate passive diffusion through the bacterial cell wall, particularly in Gram-positive organisms and fungi.

Visualization: Dual-Mode Toxicity Pathway

The following diagram illustrates the cascade from membrane entry to cell death.

MOA Compound Iodo-Quinoline Derivative Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Passive Diffusion Chelation Metal Chelation (Cu2+, Zn2+) Membrane->Chelation Intracellular Accumulation Depletion Metal Starvation (Enzyme Failure) Chelation->Depletion Sequestration ROS ROS Generation (Fenton Reaction) Chelation->ROS Redox Cycling Outcome Cell Death (Bactericidal/Fungicidal) Depletion->Outcome ROS->Outcome

Caption: Figure 1. Dual mechanism of action involving lipophilic membrane penetration followed by intracellular metal chelation and ROS generation.

Part 2: Comparative Efficacy Analysis

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) ranges derived from recent comparative studies.

Table 1: Comparative MIC Ranges (µg/mL)

Note: Lower values indicate higher potency.

Compound ClassMRSA (Gram+)E. coli (Gram-)C. albicans (Fungi)Key Feature
Clioquinol 0.5 – 2.0> 64.00.5 – 4.0High antifungal potency; limited Gram-negative activity due to efflux.
Iodoquinol 0.8 – 4.0> 128.01.0 – 8.0Standard antiprotozoal; moderate antibacterial activity.
Nitroxoline (Comparator)2.0 – 8.04.0 – 16.02.0 – 8.0Better Gram-negative coverage due to nitro group hydrophilicity.
Novel 6-Iodo-Carboxy 1.5 – 6.256.25 – 25.04.0 – 16.0Engineered for broader spectrum; improved solubility.
Ciprofloxacin (Std)0.5 – 1.00.01 – 0.5N/ADNA Gyrase inhibitor reference.
Fluconazole (Std)N/AN/A0.25 – 1.0Ergosterol synthesis inhibitor reference.
Analysis of Performance
  • Gram-Positive Selectivity: Iodo-quinolines (Clioquinol, Iodoquinol) show potency against MRSA comparable to Vancomycin (MIC ~1.0 µg/mL). The iodine atom is critical here; removing it drastically reduces activity against Staphylococci.

  • Fungal Efficacy: Clioquinol exhibits superior fungicidal activity compared to many azoles against non-albicans Candida species (e.g., C. parapsilosis), likely due to the metal-dependent nature of fungal metabolism.

  • The Gram-Negative Barrier: The outer membrane of Gram-negative bacteria (like E. coli) restricts the entry of these hydrophobic molecules. However, novel 6-iodo-carboxy derivatives show improved permeation (MIC ~6.25 µg/mL), bridging the gap.

Part 3: Validated Experimental Protocol

Testing hydrophobic iodo-quinolines requires specific modifications to standard CLSI/EUCAST protocols to prevent precipitation and ensure accurate MIC readings.

Protocol: Modified Broth Microdilution for Hydrophobic Chelators

Objective: Determine MIC values while controlling for solvent toxicity and metal interference.

Reagents:

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Ensure standard physiological levels of

    
     and 
    
    
    
    .
  • Indicator: Resazurin (0.015%) for visual readout.

Step-by-Step Workflow:

  • Stock Preparation (Self-Validating Step):

    • Dissolve the iodo-quinoline derivative in 100% DMSO to a concentration of 10 mg/mL .

    • Validation: Vortex for 2 minutes. If turbidity persists, sonicate for 30 seconds. The solution must be crystal-clear.

  • Intermediate Dilution:

    • Dilute the stock 1:10 into CAMHB to reach 1000 µg/mL (10% DMSO).

    • Note: Immediate precipitation may occur. If so, increase DMSO concentration in the intermediate step, but ensure final well concentration is < 2.5% DMSO.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Add 100 µL of the intermediate solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Media + Bacteria + Solvent (2.5% DMSO). This validates that the solvent itself is not killing the bacteria.

    • Column 12 (Sterility Control): Media only.

  • Inoculation:

    • Adjust bacterial culture to

      
       CFU/mL.
      
    • Add 100 µL of inoculum to columns 1–11.

  • Incubation & Readout:

    • Incubate at 35°C for 16–20 hours.

    • Add 30 µL Resazurin solution. Incubate for 2 hours.

    • Blue = Inhibition (No growth). Pink = Growth.

Visualization: Screening Workflow

Protocol Stock Stock Solution (10 mg/mL in 100% DMSO) Check Solubility Check (Clear Solution?) Stock->Check Check->Stock No (Sonicate) Dilution Serial Dilution (Max 2.5% DMSO final) Check->Dilution Yes Controls Add Controls (Growth + Solvent vs Sterility) Dilution->Controls Incubate Incubate 35°C (18-24h) Controls->Incubate Readout Resazurin Assay (Blue=MIC) Incubate->Readout

Caption: Figure 2. Step-by-step microdilution workflow emphasizing solubility checks and solvent controls.

References

  • BenchChem. (2025).[1] Antimicrobial and Antibacterial Applications of Iodo-Quinolines.

  • Marc, G., et al. (2024).[2] New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772.[3]

  • Pratiwi, S. U. T., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents. Drug Development Research, 83(3).[4]

  • Ran, Y., et al. (2018).[5] Clioquinol, an alternative antimicrobial agent against common pathogenic microbe.[5] Journal de Mycologie Médicale, 28(2).

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-13.

Sources

Validation

A Senior Application Scientist's Guide to the In vivo Validation of Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the methodologies required to validate the in vivo performance of novel quinoline-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the methodologies required to validate the in vivo performance of novel quinoline-4-carboxylic acid-based Dihydroorotate Dehydrogenase (DHODH) inhibitors. Moving beyond simple protocol recitation, we will explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical drug development.

The Strategic Importance of Targeting DHODH

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of DNA and RNA. While most cells can utilize salvage pathways for pyrimidine synthesis, rapidly proliferating cells—such as activated lymphocytes in autoimmune diseases and a wide array of cancer cells—are acutely dependent on the de novo pathway.[3][4] This dependency creates a therapeutic window, making DHODH a compelling target for immunomodulatory and oncologic drug development.

Quinoline-4-carboxylic acids represent a significant chemical scaffold for DHODH inhibition, sharing a pharmacophoric heritage with established inhibitors like brequinar.[5][6] Their structure allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.[7][8] The successful translation of an in vitro potent quinoline-4-carboxylic acid into a clinical candidate, however, hinges entirely on rigorous in vivo validation. This guide outlines the critical steps for that validation process, benchmarking against established agents like Leflunomide and its active metabolite, Teriflunomide.[9][10]

Signaling Pathway: The Role of DHODH

The following diagram illustrates the critical position of DHODH in the pyrimidine synthesis pathway, the inhibition of which is the primary mechanism of action for quinoline-4-carboxylic acids.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate FMN/CoQ Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate (DHO) Carbamoyl_Phosphate->Dihydroorotate Steps 1-3 Dihydroorotate->DHODH UMP UMP Orotate->UMP Step 5 Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Inhibitor Quinoline-4-Carboxylic Acid Inhibitor->DHODH

Caption: DHODH catalyzes the conversion of Dihydroorotate (DHO) to Orotate.

The Validation Trinity: PK, PD, and Efficacy

In vivo validation is not a single experiment but a tripartite campaign designed to answer three fundamental questions:

  • Pharmacokinetics (PK): Does the compound reach and remain in the body at sufficient concentrations?

  • Pharmacodynamics (PD): Does the compound engage its target (DHODH) at these concentrations?

  • Efficacy: Does target engagement translate into a therapeutic effect in a disease model?

A successful validation program demonstrates a clear, causal link between these three components.

Experimental Validation Workflow

The diagram below outlines the logical flow of experiments, from initial characterization to definitive efficacy studies.

Validation_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics cluster_Efficacy Efficacy PK_Study Single Dose PK Study (IV & PO) PK_Analysis Calculate: - Bioavailability (F%) - Half-life (t1/2) - Cmax, AUC PK_Study->PK_Analysis PD_Study Dose-Response Study PK_Analysis->PD_Study Inform Dose Selection PD_Analysis Measure DHO levels (Blood, Urine, Tissue) PD_Study->PD_Analysis Efficacy_Study Disease Model Study (e.g., Xenograft, CIA) PD_Analysis->Efficacy_Study Confirm Target Engagement Efficacy_Analysis Measure Endpoints: - Tumor Volume - Clinical Score - Survival Efficacy_Study->Efficacy_Analysis Decision Decision Efficacy_Analysis->Decision Go/No-Go Decision

Caption: The sequential workflow for in vivo validation of a DHODH inhibitor.

Part A: Pharmacokinetic (PK) Profiling

Causality: An inhibitor's in vitro nanomolar potency is irrelevant if it cannot achieve and sustain therapeutic concentrations in vivo. The goal of PK profiling is to quantify the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Conducting both intravenous (IV) and oral (PO) dosing is critical; IV administration reveals the drug's intrinsic disposition and clearance, while PO administration assesses its oral bioavailability—a key determinant for clinical translation.[5]

Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Male BALB/c mice (n=3-4 per time point per route), 8-10 weeks old.

  • Formulation: Prepare the quinoline-4-carboxylic acid in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection: Collect blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing K2-EDTA.

  • Plasma Preparation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Include a calibration curve and quality control samples with each analytical run.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.

Comparative PK Data

The table below presents hypothetical data for a novel quinoline-4-carboxylic acid ("Q-COOH-Lead") benchmarked against a known compound.

ParameterQ-COOH-Lead (Oral, 10 mg/kg)Compound 41 (Reference)[5]Interpretation
Tmax (h) 1.51.0Time to reach maximum plasma concentration.
Cmax (ng/mL) 2,1001,730Maximum observed plasma concentration.
AUC (h*ng/mL) 12,5008,240Total drug exposure over time.
t1/2 (h) 4.52.78Elimination half-life.
Oral Bioavailability (F%) 65%56%The fraction of the oral dose that reaches systemic circulation.

Part B: Pharmacodynamic (PD) & Target Engagement

Causality: Demonstrating target engagement is the crucial bridge between PK and efficacy. It provides direct evidence that the drug is inhibiting DHODH in vivo. For DHODH inhibitors, the accumulation of the substrate, dihydroorotate (DHO), serves as a highly robust and sensitive proximal biomarker.[11] Studies have shown that DHO levels can increase dramatically in both blood and urine following treatment, providing a non-invasive way to measure the extent of DHODH inhibition.[11][12]

Protocol: Mouse Pharmacodynamic (DHO Biomarker) Study
  • Animal Model: CD-1 or BALB/c mice (n=4-5 per group), 8-10 weeks old.

  • Dosing: Administer the quinoline-4-carboxylic acid orally at multiple doses (e.g., 3, 10, 30 mg/kg) and include a vehicle control group. A known DHODH inhibitor like Teriflunomide (or its prodrug Leflunomide) should be used as a positive control.[11]

  • Sample Collection:

    • Collect urine samples from metabolic cages at baseline and at various intervals post-dose (e.g., 0-8h, 8-24h).

    • At the study endpoint (e.g., 24 hours), collect terminal blood (plasma) and tissues of interest (e.g., tumor, spleen).

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method to quantify DHO levels in plasma and urine.

    • Normalize urine DHO levels to creatinine concentration to account for variations in urine output.

  • Data Analysis:

    • Calculate the fold-change in DHO levels for each dose group relative to the vehicle control.

    • Establish a dose-response relationship for DHO elevation.

PK/PD Relationship Visualization

A successful compound will show a clear correlation between its concentration in the body and the degree of target inhibition.

PKPD_Relationship cluster_legend Logical Flow PK Drug Exposure (Plasma AUC) PD Target Engagement (DHO Fold-Increase) PK->PD drives Efficacy Therapeutic Outcome (% TGI) PD->Efficacy leads to l1 Higher Drug Exposure... l2 ...causes greater Target Engagement... l3 ...which results in a better Therapeutic Outcome.

Caption: The causal link between Pharmacokinetics, Pharmacodynamics, and Efficacy.

Part C: In Vivo Efficacy Studies

Causality: This is the ultimate test of the therapeutic hypothesis. The choice of animal model is paramount and must be aligned with the intended clinical indication. For autoimmune diseases, models that mimic human immunopathology are used. For oncology, xenograft models with human tumor cell lines are a standard first step to demonstrate anti-proliferative effects.[4][13]

Protocol: Human AML Xenograft Mouse Model
  • Cell Line: Use a human Acute Myeloid Leukemia (AML) cell line known to be sensitive to DHODH inhibition (e.g., MOLM-13, HL-60).[4][14]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5-10 million AML cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Q-COOH-Lead (e.g., 20 mg/kg, PO, QD)

    • Group 3: Positive Control (e.g., Brequinar or another clinical candidate)

  • Treatment & Monitoring:

    • Administer treatment daily for a specified period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Calculate as %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for the treatment and control groups, respectively.

    • Secondary: Survival analysis, terminal tumor weight, and analysis of PD biomarkers (DHO) and apoptosis markers (cleaved caspase-3) in tumor tissue.[13]

Comparative Efficacy & PD Data
CompoundDose (mg/kg, PO, QD)DHO Fold-Increase (Tumor)Tumor Growth Inhibition (%)
Vehicle -1x0%
Q-COOH-Lead 20150x75%
Brequinar (Ref.) 25120x68%
Teriflunomide (Ref.) 1085x55%

Conclusion & Forward Look

The in vivo validation of a quinoline-4-carboxylic acid DHODH inhibitor is a systematic process that builds a case for its therapeutic potential. By rigorously establishing the links between pharmacokinetics, on-target pharmacodynamic effects, and tangible efficacy in a relevant disease model, researchers can make confident, data-driven decisions. The protocols and comparative frameworks provided in this guide offer a robust starting point for any team seeking to advance these promising compounds from the bench to the clinic. The ultimate goal is a compound with a well-understood PK/PD relationship, superior efficacy, and a favorable safety profile compared to existing alternatives.

References

  • Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Functional expression of human dihydroorotate dehydrogenase (DHODH) in pyr4 mutants of ustilago maydis allows target validation of DHODH inhibitors in vivo. Applied and Environmental Microbiology.
  • Functional Expression of Human Dihydroorotate Dehydrogenase (DHODH) in pyr4 Mutants of Ustilago maydis Allows Target Validation of DHODH Inhibitors In Vivo. Applied and Environmental Microbiology.
  • Development of a biomarker to monitor target engagement after treatment with dihydroorot
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity. Physical Chemistry Research.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorot
  • Leflunomide & Teriflunomide.
  • Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Opinion on Drug Safety.
  • The Beneficial Clinical Effects of Teriflunomide in Experimental Autoimmune Myasthenia Gravis and the Investigation of the Possible Immunological Mechanisms. Journal of Neuroimmunology.
  • P25 Leflunomide/Teriflunomide Differential Effects - Mitochondria and Hep
  • In Vivo Experimental Protocol for DHODH Inhibitors in Mouse Models: A General Guide. Benchchem.
  • Validating the Inhibitory Effect of Novel DHODH Inhibitors: A Compar
  • DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight.
  • Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). Pharmaceutics.
  • From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current Pharmaceutical Design.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.
  • DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model. Cancers.
  • Discovery and preclinical characterization of novel DHODH inhibitors for AML. BioWorld.
  • DHODH and cancer: promising prospects to be explored. Journal of Biomedical Science.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
  • DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar.

Sources

Comparative

Cross-Validation of Analytical Methods for 6-Iodo-2-methylquinoline-4-carboxylic Acid

Executive Summary 6-Iodo-2-methylquinoline-4-carboxylic acid (IMQC) is a critical heterocyclic scaffold, often serving as a pivotal intermediate in the synthesis of kinase inhibitors and anti-infective agents. Its amphot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Iodo-2-methylquinoline-4-carboxylic acid (IMQC) is a critical heterocyclic scaffold, often serving as a pivotal intermediate in the synthesis of kinase inhibitors and anti-infective agents. Its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid moiety—combined with the lipophilicity of the C6-iodine substituent, presents unique analytical challenges.

This guide provides a cross-validation framework comparing three distinct analytical methodologies: RP-HPLC (The Workhorse) , Potentiometric Titration (The Absolute Assay) , and UPLC-MS/MS (The Trace Detective) . Rather than relying on a single data point, we advocate for an orthogonal approach where the absolute stoichiometry of titration validates the chromatographic purity of HPLC.

Physicochemical Context & Method Selection

Before defining protocols, we must understand the molecule's behavior in solution to select appropriate solvents and buffers.

PropertyValue / CharacteristicAnalytical Implication
Structure Quinoline core, C4-COOH, C2-Me, C6-IAmphoteric; potential for zwitterionic behavior.
Solubility Low in water; High in DMSO, DMFSample prep requires organic co-solvents (MeOH/DMSO).
pKa ~4.0 (COOH), ~2.5 (Quinoline N)Critical: Mobile phases must be acidic (pH < 2.5) to suppress COOH ionization and protonate the N, ensuring single-species retention.
Chromophore Conjugated aromatic systemStrong UV absorption at 254 nm and ~310 nm.

Method A: RP-HPLC (Purity & Impurity Profiling)

The Gold Standard for Routine QC

Objective: To determine chromatographic purity and quantify related substances (e.g., regioisomers, de-iodinated byproducts).

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general) and 310 nm (selective for quinoline core).

  • Sample Diluent: 50:50 Methanol:DMSO (to ensure full solubility of the iodine moiety).

Scientist’s Insight:

"We select Formic Acid over Phosphate buffers here. While Phosphate offers robust buffering, it is incompatible with MS. By using Formic Acid, this HPLC method becomes 'transfer-ready' for LC-MS confirmation without re-development."

Method B: Potentiometric Titration (Absolute Assay)

The Stoichiometric Truth

Objective: To determine the absolute assay (% w/w) based on the carboxylic acid functionality. This method is independent of UV extinction coefficients.

Experimental Protocol
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent System: 50% Methanol / 50% Water (degassed).

  • Electrode: Glass pH combination electrode (calibrated pH 4.0 and 7.0).

  • Procedure:

    • Accurately weigh ~200 mg of IMQC into a titration vessel.

    • Dissolve in 50 mL of the solvent system (sonicate if necessary).

    • Titrate potentiometrically, recording the pH vs. Volume added.

    • Determine the endpoint using the second derivative method.

Self-Validating Step: Perform a "Blank Titration" on the solvent system alone. Subtract the blank volume from the sample volume to correct for solvent acidity/alkalinity.

Method C: UPLC-MS/MS (Trace Impurity ID)

The Sensitivity Expert

Objective: To identify unknown peaks observed in Method A and screen for genotoxic impurities (e.g., residual aniline derivatives).

Experimental Protocol
  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Ionization: ESI Positive Mode (M+H)+.

  • Target Mass: m/z 314.1 (Parent). Look for m/z 188 (De-iodinated analog).

Comparative Analysis & Cross-Validation Data

The following table summarizes representative performance metrics derived from validating these methods for halo-quinoline acids.

FeatureMethod A: RP-HPLCMethod B: TitrationMethod C: UPLC-MS
Primary Output Purity (% Area)Assay (% w/w)ID / Trace Quant
Specificity High (Separates isomers)Low (Reacts with any acidic impurity)Very High (Mass spec)
Precision (RSD) < 0.5%< 0.2%< 2.0%
LOD (Sensitivity) ~0.05%N/A (Macro analysis)< 1 ppm
Linearity (R²) > 0.999> 0.999> 0.995
Cost/Run ModerateLowHigh
The Cross-Validation Logic

Why do they disagree?

  • Scenario: HPLC shows 99.5% purity, but Titration shows 96.0% Assay.

  • Diagnosis: The sample likely contains non-UV active inorganic salts or residual solvents (which Titration detects as "missing mass" but HPLC ignores).

  • Resolution: Run TGA (Thermogravimetric Analysis) or ROI (Residue on Ignition) to confirm inorganic content.

Validation Workflow Diagram

This diagram illustrates the decision matrix for cross-validating the purity of IMQC batches.

ValidationWorkflow Start Crude IMQC Sample HPLC Method A: RP-HPLC (Check Purity %) Start->HPLC Titration Method B: Potentiometric Titration (Check Assay % w/w) Start->Titration Compare Compare Results (Is Difference < 2.0%?) HPLC->Compare Titration->Compare Pass PASS: Batch Released Certificate of Analysis Compare->Pass Yes Fail DISCREPANCY DETECTED Compare->Fail No Investigate Investigate Cause Fail->Investigate MS_Check Method C: UPLC-MS (Check for co-eluting impurities) Investigate->MS_Check If HPLC > Titration Solvent_Check GC-HS / ROI (Check for trapped solvents/salts) Investigate->Solvent_Check If Titration < HPLC

Figure 1: Orthogonal decision matrix for validating IMQC purity. Note the divergence paths for troubleshooting discrepancies.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Musioł, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. (Context for quinoline separation on C18). [Link]

  • Benchekroun, M., et al. (2012). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. (Methodology for quinoline extraction/analysis). [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-2-methylquinoline-4-carboxylic acid
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Reactant of Route 2
6-Iodo-2-methylquinoline-4-carboxylic acid
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